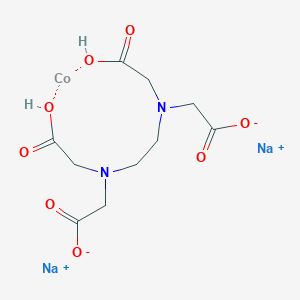

C10H14CoN2Na2O8

Description

Properties

CAS No. |

15137-09-4 |

|---|---|

Molecular Formula |

C10H14CoN2Na2O8 |

Molecular Weight |

395.14 g/mol |

IUPAC Name |

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt |

InChI |

InChI=1S/C10H16N2O8.Co.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;;2*+1/p-2 |

InChI Key |

ULJJVEZLQWBJLT-UHFFFAOYSA-L |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Co] |

Other CAS No. |

15137-09-4 |

Pictograms |

Irritant; Health Hazard |

Related CAS |

14931-83-0 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of C10H14CoN2Na2O8 (Cobalt(II) ethylenediaminetetraacetic acid disodium salt)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for C10H14CoN2Na2O8, a cobalt-containing coordination compound. As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets, toxicological databases, and established laboratory safety practices to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Understanding the Hazard Profile of C10H14CoN2Na2O8

C10H14CoN2Na2O8, also known as cobalt(II) ethylenediaminetetraacetic acid disodium salt, is a stable chelate complex.[1] While the EDTA ligand itself has a low toxicity profile, the primary hazard of this compound is associated with the presence of cobalt.[2] Cobalt and its compounds are classified as possibly carcinogenic to humans (IARC Group 2B), and chronic exposure can lead to a range of adverse health effects.[3]

Toxicological Insights: The "Why" Behind the Precautions

The safety measures outlined in this guide are directly linked to the known toxicological effects of cobalt. In its inorganic form, excessive cobalt exposure can lead to significant toxicity.[4]

-

Respiratory Effects: Inhalation of cobalt dust is a primary route of occupational exposure and can cause respiratory irritation, wheezing, asthma, pneumonia, and fibrosis.[2][5] Chronic inhalation has been shown to induce respiratory tumors in animal studies.[6]

-

Dermal Sensitization: Cobalt is a known skin sensitizer.[7] Repeated or prolonged contact can lead to allergic contact dermatitis.

-

Carcinogenicity: Cobalt metal with tungsten carbide is classified as "probably carcinogenic to humans" (IARC Group 2A), while cobalt metal without tungsten carbide is "possibly carcinogenic to humans" (IARC Group 2B).[3] Given that C10H14CoN2Na2O8 contains cobalt, it should be handled as a potential carcinogen.

-

Other Systemic Effects: Chronic exposure to cobalt has been associated with cardiac effects, as well as congestion of the liver and kidneys.[2][5]

The EDTA component of this molecule forms a stable complex with cobalt, which can influence its bioavailability and reactivity.[1][8] However, the potential for dissociation or in-vivo metabolism means that the toxicological risks of cobalt must remain the primary consideration.

Section 2: A Multi-Layered Approach to Risk Mitigation

A robust safety strategy for handling C10H14CoN2Na2O8 relies on the implementation of the hierarchy of controls.

Caption: The Hierarchy of Controls for risk mitigation.

-

Elimination and Substitution: In a research and development context, eliminating the use of a specific compound may not be feasible. However, a critical assessment of whether a less hazardous alternative could achieve the same scientific objective is a crucial first step.

-

Engineering Controls: These are the most effective measures for minimizing exposure to hazardous powders.[9][10]

-

Chemical Fume Hood: All weighing and handling of C10H14CoN2Na2O8 powder should be conducted inside a certified chemical fume hood to prevent the inhalation of airborne particles.

-

Ventilated Enclosures: For larger scale operations, ventilated laminar flow booths or powder containment hoods provide an excellent level of protection by minimizing dust clouds in the operator's breathing zone.[9]

-

-

Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed, substance-specific SOPs for handling C10H14CoN2Na2O8 must be developed and strictly followed.

-

Training: All personnel must be trained on the hazards of cobalt compounds and the specific procedures outlined in the SOP.[11]

-

Designated Work Areas: Clearly demarcate areas where C10H14CoN2Na2O8 is handled and restrict access to authorized personnel.

-

-

Personal Protective Equipment (PPE): PPE should be considered the last line of defense, to be used in conjunction with engineering and administrative controls.[11][12]

Section 3: Detailed Protocols for Safe Handling

Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is critical for preventing dermal and respiratory exposure.[12][13]

| PPE Component | Specification | Rationale |

| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact and sensitization.[13][14] |

| Eye Protection | Chemical splash goggles or safety glasses with side shields | To protect the eyes from dust particles.[14] |

| Lab Coat | Full-length, long-sleeved lab coat | To protect skin and personal clothing from contamination. |

| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when engineering controls are not sufficient to control airborne dust.[15] |

Protocol for Donning and Doffing PPE:

Sources

- 1. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]

- 2. epa.gov [epa.gov]

- 3. Cobalt poisoning - Wikipedia [en.wikipedia.org]

- 4. Cobalt Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. healthvermont.gov [healthvermont.gov]

- 6. Cobalt and its compounds: update on genotoxic and carcinogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eTool : Sawmills - Plant-Wide Hazards - Health Hazards - Cobalt Dust | Occupational Safety and Health Administration [osha.gov]

- 8. What is the mechanism of Dicobalt Edetate? [synapse.patsnap.com]

- 9. occupli.com [occupli.com]

- 10. nistglobal.com [nistglobal.com]

- 11. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]

- 12. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]

- 13. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]

- 14. falseguridad.com [falseguridad.com]

- 15. conncoll.edu [conncoll.edu]

Technical Analysis: Cobalt Chelation Dynamics using Disodium vs. Tetrasodium EDTA

Part 1: Executive Technical Summary

In the context of coordination chemistry and industrial application, the terms "Cobalt EDTA Disodium" and "Cobalt EDTA Tetrasodium" refer to two fundamentally different chemical concepts. It is critical to distinguish between the final chelated product and the precursor ligand used to create it.

-

Cobalt EDTA Disodium (

): This is the stable, isolated coordination complex where Cobalt(II) is the central metal ion. Because the -

"Cobalt EDTA Tetrasodium": This is a chemical misnomer if referring to a single isolated salt. A stable neutral salt of formula

does not exist because it would violate charge balance rules.-

Clarification: When this term is encountered, it almost exclusively refers to the use of Tetrasodium EDTA (

) as the chelating agent to sequester free Cobalt ions in solution.

-

This guide analyzes the physicochemical distinctions between using Disodium EDTA (

Part 2: Physicochemical Distinction & Coordination Chemistry

The Coordination Complex: Cobalt EDTA Disodium

The standard Cobalt chelate is formed when Ethylenediaminetetraacetic acid (EDTA) wraps around a central Cobalt(II) ion. EDTA is a hexadentate ligand, occupying 6 coordination sites.

-

Formula:

-

Geometry: Octahedral

-

Charge Balance Logic:

The Precursors: Disodium vs. Tetrasodium Ligands

When synthesizing the Cobalt complex or managing Cobalt in wastewater/formulations, the choice of EDTA salt dictates the reaction thermodynamics and pH profile.

| Feature | Disodium EDTA ( | Tetrasodium EDTA ( |

| Active Species | ||

| pH (1% Soln) | Acidic (4.0 – 5.[8]0) | Alkaline (10.0 – 11.[8]5) |

| Solubility | Moderate (~100 g/L) | High (~1000 g/L) |

| Reaction with | Releases | Direct binding; no proton release. |

| Risk Factor | Incomplete chelation if pH drops too low. | Precipitation of |

Part 3: Chelation Mechanism & Thermodynamics[9]

The formation of the Cobalt-EDTA complex is highly pH-dependent. The stability constant (

Mechanism Visualization

The following diagram illustrates the reaction pathways for both salt forms.

Caption: Reaction pathways for Cobalt sequestration. The Disodium route requires pH adjustment to prevent acidification, while the Tetrasodium route requires kinetic control to prevent metal hydroxide precipitation.

Part 4: Experimental Protocols

Protocol A: Synthesis of Cobalt Chelate using Disodium EDTA

Best for: Controlled synthesis, pharmaceutical intermediates, and pH-sensitive environments.

-

Dissolution: Dissolve 1.0 eq of Disodium EDTA (

) in deionized water. The pH will be ~4.5. -

Cobalt Addition: Add 1.0 eq of Cobalt(II) Sulfate Heptahydrate (

). The solution will turn pink (free -

Chelation Drive (Critical Step): The pH will drop as protons are displaced (

). -

Neutralization: Slowly add 2.0 eq of NaOH (1M solution) while stirring. Monitor pH.

-

Endpoint: As pH rises between 6.0 and 7.0, the color shifts to deep purple/violet, indicating the formation of the

complex.

-

-

Crystallization: Evaporate to concentrate. The resulting crystals are Disodium Cobalt EDTA .

Protocol B: "Tetrasodium" Method (Direct Sequestration)

Best for: Industrial wastewater treatment, high-throughput screening, or alkaline detergents.

-

Preparation: Prepare a solution of Tetrasodium EDTA (

). pH will be ~11.0.[9][10] -

Cobalt Introduction: Add the Cobalt source slowly.

-

Observation: Chelation is instantaneous.

-

Warning: If the Cobalt concentration is high and mixing is poor, the local high pH of the Tetrasodium EDTA droplet can cause Cobalt Hydroxide (

, blue-green precipitate) to form before the EDTA can chelate it. -

Mitigation: Use vigorous stirring or pre-dilute the Tetrasodium EDTA to pH < 10 using a weak acid before addition.

-

Part 5: Selection Guide

Use the following logic gate to select the appropriate salt for your application.

Caption: Decision matrix for selecting between pre-formed Cobalt salts vs. in-situ chelation using Disodium or Tetrasodium ligands.

References

-

PubChem. (2023). Disodium cobalt EDTA | C10H14CoN2Na2O8.[4] National Library of Medicine. Retrieved from [Link]

-

Niran Chemical. (2023). EDTA Tetrasodium Salt vs. EDTA Disodium Salt: A Comprehensive Comparison. Retrieved from [Link]

- Harris, D. C. (2010). Quantitative Chemical Analysis (8th ed.). W. H. Freeman and Company.

Sources

- 1. CAS 15137-09-4: Cobaltate(2-), [[N,N′-1,2-ethanediylbis[N-… [cymitquimica.com]

- 2. AB135747 | CAS 15137-09-4 – abcr Gute Chemie [abcr.com]

- 3. EDTA-2NACO TETRAHYDRATE | 15137-09-4 [chemicalbook.com]

- 4. Disodium cobalt EDTA | C10H14CoN2Na2O8 | CID 27063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. csun.edu [csun.edu]

- 7. difference.wiki [difference.wiki]

- 8. longkey.com [longkey.com]

- 9. pediaa.com [pediaa.com]

- 10. shivchem.com [shivchem.com]

Methodological & Application

Preparation of C10H14CoN2Na2O8 Stock Solutions: An Application Note for Researchers

Introduction: The Significance of Cobalt(II) EDTA in Research and Development

Cobalt(II) ethylenediaminetetraacetic acid disodium salt, denoted by the chemical formula C10H14CoN2Na2O8, is a highly stable, water-soluble metal complex. This compound, hereafter referred to as Co(II)-EDTA, finds extensive application across various scientific disciplines, including as a chelating agent, a component in cell culture media, and in the development of therapeutic agents.[1][2] Its utility stems from the hexadentate ligand, ethylenediaminetetraacetic acid (EDTA), which securely sequesters the cobalt(II) ion, preventing its precipitation and non-specific interactions within complex biological or chemical systems.[3][4]

The precise and accurate preparation of Co(II)-EDTA stock solutions is a critical first step for the reproducibility and reliability of experimental outcomes. This application note provides a comprehensive, field-proven protocol for the preparation, verification, and storage of Co(II)-EDTA stock solutions, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to ensure a deep understanding of the underlying chemical principles.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Co(II)-EDTA is paramount for its proper handling and use. Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C10H12CoN2Na2O8 (anhydrous) | [5] |

| Molecular Weight | 393.12 g/mol (anhydrous), 429.15 g/mol (dihydrate) | [5] |

| Appearance | Maroon to purple crystalline powder | [6] |

| Solubility | Soluble in water | [6] |

| pH of 5% Solution | 5.0 - 8.0 | [6] |

Core Protocol: Preparation of a 100 mM Co(II)-EDTA Stock Solution

This protocol details the preparation of a 100 mM stock solution of Co(II)-EDTA. The principles outlined can be adapted for other desired concentrations.

I. Materials and Equipment

-

Cobalt(II) ethylenediaminetetraacetic acid disodium salt (C10H14CoN2Na2O8), dihydrate (Molecular Weight: 429.15 g/mol )

-

High-purity, deionized (DI) or Milli-Q® water

-

1 M Sodium hydroxide (NaOH) solution

-

Analytical balance

-

Volumetric flask (Class A)

-

Magnetic stirrer and stir bar

-

pH meter, calibrated

-

Sterile filtration apparatus (0.22 µm filter)

-

Sterile storage bottles (polypropylene or high-density polyethylene)[6]

II. Safety and Handling Precautions

Co(II)-EDTA can cause skin and eye irritation.[6] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood. For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]

III. Step-by-Step Preparation Procedure

-

Mass Calculation: To prepare 100 mL of a 100 mM (0.1 M) stock solution, calculate the required mass of Co(II)-EDTA dihydrate: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 0.1 mol/L x 0.1 L x 429.15 g/mol = 4.2915 g

-

Dissolution: a. Add approximately 80 mL of high-purity water to a beaker equipped with a magnetic stir bar. b. While stirring, slowly add the calculated 4.2915 g of Co(II)-EDTA powder to the water. The solution will likely be a suspension at this stage.

-

pH Adjustment for Complete Dissolution: a. The dissolution of the EDTA salt is significantly enhanced at an alkaline pH.[8][10] This is because the deprotonation of the carboxylic acid groups on the EDTA molecule increases its polarity and interaction with water molecules.[10][11] b. Place a calibrated pH meter into the suspension. c. Slowly add the 1 M NaOH solution dropwise while continuously monitoring the pH. d. Continue adding NaOH until the Co(II)-EDTA powder is fully dissolved and the pH of the solution is stable at approximately 8.0. The solution should become a clear, colored liquid.

-

Final Volume Adjustment: a. Carefully transfer the dissolved solution to a 100 mL Class A volumetric flask. b. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a quantitative transfer. c. Bring the solution to the final volume of 100 mL with high-purity water. d. Cap the flask and invert it several times to ensure homogeneity.

-

Sterilization and Storage: a. For applications requiring sterility, such as cell culture, filter the stock solution through a 0.22 µm sterile filter into a sterile storage bottle. b. Store the stock solution in a cool, dry, and dark place.[6] Polypropylene or high-density polyethylene containers are recommended to prevent potential leaching from glass.[6]

IV. Experimental Workflow Diagram

Caption: Workflow for the preparation of a C10H14CoN2Na2O8 stock solution.

Verification and Quality Control

The concentration of the prepared Co(II)-EDTA stock solution should be verified to ensure accuracy. UV-Visible spectrophotometry is a reliable and accessible method for this purpose.

Protocol for Concentration Verification by UV-Vis Spectrophotometry

-

Prepare a Calibration Curve: a. Create a series of known concentrations of Co(II)-EDTA (e.g., 1 mM, 2.5 mM, 5 mM, 7.5 mM, and 10 mM) by accurately diluting the prepared 100 mM stock solution. b. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for Co(II)-EDTA, which is approximately 490 nm.[7][12] Use high-purity water as a blank. c. Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin, in accordance with the Beer-Lambert law.

-

Measure the Unknown: a. Prepare a dilution of the 100 mM stock solution that falls within the linear range of the calibration curve. b. Measure the absorbance of the diluted unknown sample at 490 nm.

-

Calculate the Concentration: a. Determine the concentration of the diluted sample using the equation of the line from the calibration curve. b. Calculate the concentration of the original stock solution by multiplying the result by the dilution factor.

Logical Relationship for Verification

Caption: Logical workflow for concentration verification using UV-Vis spectrophotometry.

Stability and Storage of Stock Solutions

Aqueous solutions of Co(II)-EDTA are generally stable. For long-term storage, it is recommended to store the stock solution at 2-8°C to minimize any potential for microbial growth or degradation. When stored properly in sterile, appropriate containers, the solution can be expected to be stable for several months. However, for critical applications, it is advisable to re-verify the concentration after prolonged storage.

Conclusion

The protocol and supporting information provided in this application note offer a comprehensive guide for the preparation of C10H14CoN2Na2O8 stock solutions. By adhering to these detailed steps and understanding the underlying scientific principles, researchers can ensure the preparation of accurate and reliable stock solutions, thereby enhancing the quality and reproducibility of their experimental work.

References

-

Paraneeiswaran, A., et al. (2015). A spectrophotometric method for the determination of Co-EDTA complexes. ResearchGate. Retrieved from [Link]

-

SHIV CHEM INDUSTRIES. (n.d.). EDTA COBALT. Retrieved from [Link]

- Haim, F. S. (1956). The Dissociation of EDTA and EDTA-Sodium Salts. Acta Odontologica Scandinavica, 14(2), 169-179.

-

Quora. (2018). Why does EDTA dissolve at pH 8? Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Disodium edetate? Retrieved from [Link]

-

3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

-

Indian Academy of Sciences. (2002). Cobalt (II)–EDTA complex as a new reductant for phosphomolybdic acid used for the assay of trazodone. Retrieved from [Link]

-

ScienceScholar. (2022). Spectrophotometric determination of Co (II) in analytical sample using anew chromogenic reagent (PTMH). Retrieved from [Link]

-

Scribd. (n.d.). Co EDTA new 2补充 附录. Retrieved from [Link]

-

ResearchGate. (2023). Stability Constants of Cobalt(II) Complexes with Pyridinecarboxylic Acids in 1.0 mol·dm NaNO3 at 25 °C. Retrieved from [Link]

-

Mitrask. (2025). Estimating Cobalt by UV-Vis Spectroscopy: The [CoCl?]²? Acetone Method. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Experiment 8 Chelatometric Analysis of the Complex for Cobalt Using EDTA. Retrieved from [Link]

-

University of Exeter. (n.d.). Supplementary Method 15 - Preparation of 0.2M EDTA pH 8.0. Retrieved from [Link]

-

PubMed Central. (1976). Synthesis and use of radio cobaltic EDTA as an extracellular marker in rabbit heart. Retrieved from [Link]

-

PubMed. (2014). Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2004). Degradation of a cobalt(II)–EDTA complex by photocatalysis and H2O2/UV-C. Application to nuclear wastes containing 60Co. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). Your steps to chemical safety. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). EDTA-functionalized hierarchical porous microspheres for effective cobalt ion recovery from water. Retrieved from [Link]

-

Oxford Academic. (2025). Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectrum of Co(II)EDTA and Co(III)EDTA in the visible range. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 4. web.williams.edu [web.williams.edu]

- 5. csun.edu [csun.edu]

- 6. Protocols · Benchling [benchling.com]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. m.youtube.com [m.youtube.com]

- 10. echemi.com [echemi.com]

- 11. medicaljournalssweden.se [medicaljournalssweden.se]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of C₁₀H₁₄CoN₂Na₂O₈ (Co-EDTA) as a Micronutrient in Plant Tissue Culture

Introduction: The Role of Chelated Cobalt in Plant Micropropagation

Cobalt (Co) is a transition element increasingly recognized as a beneficial micronutrient for the growth and development of plants, both in vivo and in vitro.[1][2] While not universally classified as an essential element for all higher plants, its positive impact at low concentrations is well-documented.[3][4] Cobalt is a critical component of cobalamin (vitamin B12), a coenzyme essential for several metabolic processes, most notably symbiotic nitrogen fixation in legumes.[2][5] In the context of plant tissue culture, cobalt has been shown to influence various developmental pathways, including cell division, shoot proliferation, and somatic embryogenesis, and may play a role in regulating ethylene biosynthesis.[3][5]

However, the delivery of cobalt to plant tissues in a soluble and consistently available form is paramount. Like other metal ions, cobalt can precipitate out of solution in culture media, especially as pH levels shift, rendering it unavailable to the explants. To overcome this, cobalt is often supplied in a chelated form, with C₁₀H₁₄CoN₂Na₂O₈, or Cobalt(II) ethylenediaminetetraacetic acid disodium salt (Co-EDTA), being an effective option. The EDTA molecule encages the cobalt ion, maintaining its solubility and ensuring sustained bioavailability for uptake by the plant cells.[6][7] This guide provides a comprehensive overview of the scientific basis and practical protocols for utilizing Co-EDTA as a micronutrient supplement in plant tissue culture research.

Part 1: Application Notes & Scientific Principles

Mechanism of Action and Biochemical Significance

The influence of cobalt on plant physiology is multifaceted, stemming from its role as a cofactor in various enzymatic systems.

-

Vitamin B12 (Cobalamin) Synthesis: Cobalt is the central metal ion in the corrin ring of cobalamin.[2] While higher plants themselves may not have an absolute requirement for vitamin B12, it is essential for symbiotic nitrogen-fixing bacteria like Rhizobium.[2][8] In tissue culture, particularly in co-cultures or for leguminous species, ensuring cobalt availability can be crucial for cellular health and nitrogen metabolism.[5][7]

-

Enzyme Activation: Cobalt can act as a cofactor for several enzymes, participating in a range of metabolic activities that contribute to overall plant vigor.[3][8]

-

Ethylene Biosynthesis Regulation: Cobalt ions are known inhibitors of ethylene biosynthesis.[5][9] Ethylene, a gaseous plant hormone, can have inhibitory effects on morphogenesis in some species in vitro. By potentially suppressing ethylene production, cobalt can promote organized development, such as shoot elongation and bud formation, and retard senescence.[3][5]

-

Stress Tolerance: Some studies suggest that cobalt may enhance plant tolerance to environmental stressors, although the precise mechanisms are still under investigation.[3][8]

The Advantage of Chelation: Why Use Co-EDTA?

In liquid or semi-solid culture media, maintaining the solubility of micronutrient metal ions is a significant challenge. The pH of plant culture media, typically set between 5.6 and 5.8, can fluctuate during autoclaving or due to nutrient uptake by the plant tissue. These shifts can cause metal ions like iron, zinc, and cobalt to precipitate as insoluble hydroxides or phosphates.

A chelating agent like EDTA forms a stable, water-soluble complex with the cobalt ion.[6] This process sequesters the Co²⁺ ion, preventing it from reacting with other components in the medium and precipitating.[10][11] This ensures that cobalt remains in the solution and is readily available for absorption by the plant tissue throughout the culture period, leading to more reliable and reproducible experimental outcomes.

Dose-Dependent Effects: A Double-Edged Sword

The concentration of cobalt in the culture medium is a critical factor that dictates its effect on plant tissue.

-

Beneficial Range: At low concentrations, cobalt generally promotes growth. Studies have shown that supplementing media with optimal levels of cobalt can significantly enhance shoot number, shoot length, and overall biomass.[12][13] For example, in Erythrina variegata, a low concentration of 50 µM cobalt augmented morphogenic potential, whereas higher concentrations were detrimental.[13]

-

Toxicity Range: At higher concentrations, cobalt becomes toxic, disrupting numerous metabolic processes.[2][14] Symptoms of cobalt toxicity in vitro include:

-

Chlorosis and Necrosis: High levels of cobalt often induce iron deficiency, leading to yellowing (chlorosis) and death (necrosis) of tissues.[15][16][17]

-

Growth Inhibition: Excess cobalt can stunt growth, reduce fresh and dry weight, and inhibit root formation.[5][12] Studies on Aloe vera callus showed that while 0.5 mg/L Co promoted growth, concentrations of 2.0 mg/L led to a decrease.[12]

-

Oxidative Stress: Cobalt toxicity is associated with the overproduction of reactive oxygen species (ROS), which can damage cellular components like membranes and DNA.[18]

-

Therefore, optimizing the Co-EDTA concentration is an essential prerequisite for its successful application and is highly species-dependent.

Part 2: Experimental Protocols

Protocol 1: Preparation of a 100X Co-EDTA Stock Solution

A concentrated stock solution simplifies the process of media preparation and minimizes weighing errors for this low-quantity component.

Materials:

-

Cobalt(II) EDTA Disodium Salt (C₁₀H₁₄CoN₂Na₂O₈, FW: 407.15 g/mol , varies slightly by hydration)

-

Reagent-grade (Type I) distilled water

-

50 mL or 100 mL volumetric flask

-

Magnetic stirrer and stir bar

-

Sterile filter unit (0.22 µm)

-

Sterile storage bottle

Procedure:

-

Calculate Required Mass: The standard Murashige and Skoog (MS) medium uses Cobalt Chloride (CoCl₂·6H₂O) at 0.025 mg/L.[19] This is equivalent to approximately 0.1 µM. We will prepare a 100X stock solution based on this molar concentration.

-

Final concentration (1X) = 0.1 µM = 0.0001 mmol/L

-

Stock concentration (100X) = 10 µM = 0.01 mmol/L

-

Mass for 100 mL (0.1 L) of stock: 0.01 mmol/L * 0.1 L * 407.15 mg/mmol = 0.407 mg

Practical Note: Weighing such a small amount accurately can be difficult. It is often more practical to prepare a larger volume or a less concentrated stock. Alternatively, for a more manageable weight:

-

Let's prepare a 100X stock based on a 1 mg/L final concentration for easier optimization experiments.

-

Stock concentration (100X) = 100 mg/L

-

Mass for 100 mL (0.1 L) of stock: 10 mg of C₁₀H₁₄CoN₂Na₂O₈.

-

-

Dissolution: a. Place a magnetic stir bar into the 100 mL volumetric flask. b. Add approximately 80 mL of distilled water. c. Accurately weigh 10 mg of Co-EDTA powder and carefully add it to the flask. d. Place the flask on the magnetic stirrer and stir until the powder is completely dissolved. The solution should be a clear, pink-to-violet color. e. Once dissolved, remove the stir bar and carefully add distilled water to the 100 mL graduation mark. f. Cap the flask and invert it several times to ensure thorough mixing.

-

Sterilization and Storage: a. For long-term storage and use in sterile culture, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, clearly labeled bottle. b. Store the stock solution at 4°C. It is stable for several months.

Protocol 2: Incorporation of Co-EDTA into Murashige & Skoog (MS) Medium

This protocol describes adding the prepared stock solution to a standard basal medium.

Procedure:

-

Begin preparing 1 liter of MS medium by dissolving the macronutrients, micronutrients (excluding the standard cobalt source if any), and iron source in ~900 mL of distilled water.[20][21]

-

Add other components such as vitamins, myo-inositol, and a carbon source (e.g., 30 g of sucrose).[20]

-

Add Co-EDTA Stock: Using a sterile pipette, add the required volume of the 100X Co-EDTA stock solution.

-

To achieve a final concentration of 1 mg/L , add 10 mL of the 100 mg/L (100X) stock solution per liter of medium.

-

To achieve a final concentration of 0.1 µM , add 10 mL of the 10 µM (100X) stock solution per liter of medium.

-

-

Add Plant Growth Regulators (PGRs): Add the desired auxins and/or cytokinins.

-

Adjust pH and Volume: Adjust the pH of the medium to 5.7-5.8 using 0.1 N NaOH or HCl. Bring the final volume to 1 liter with distilled water.

-

Add Gelling Agent: If preparing a semi-solid medium, add the gelling agent (e.g., 8 g/L agar or 2-3 g/L gellan gum) and heat gently until it is fully dissolved.

-

Dispense and Autoclave: Dispense the medium into culture vessels and autoclave at 121°C and 15 psi for 15-20 minutes.

Workflow for Media Preparation with Co-EDTA

Caption: Workflow for preparing Co-EDTA stock and final culture medium.

Part 3: Experimental Design and Data Visualization

Protocol 3: Designing a Dose-Response Experiment to Optimize Co-EDTA Concentration

Since the optimal cobalt concentration is species-specific, an optimization experiment is crucial.

Objective: To determine the optimal concentration of Co-EDTA for a specific plant species and developmental goal (e.g., shoot proliferation).

Experimental Setup:

-

Prepare a Basal Medium: Prepare a large batch of your chosen basal medium (e.g., MS) without any cobalt source.

-

Create Treatment Groups: Aliquot the basal medium into separate flasks and supplement each with a different concentration of Co-EDTA from your stock solution. A typical range to test would be:

-

T0: 0 µM (Control - No Co-EDTA)

-

T1: 0.1 µM (Standard MS level)

-

T2: 1.0 µM

-

T3: 10 µM

-

T4: 25 µM

-

T5: 50 µM[13]

-

T6: 100 µM

-

-

Explant Inoculation: Use uniform explants (e.g., shoot tips or nodal segments of the same size and age) and inoculate them onto the different treatment media.

-

Replication: Use a sufficient number of replicates for each treatment group (e.g., 10-15 culture vessels per treatment, with one explant per vessel) to ensure statistical validity.

-

Incubation: Culture all explants under identical environmental conditions (light intensity, photoperiod, temperature).

-

Data Collection: After a defined culture period (e.g., 4-6 weeks), collect data on key morphological and physiological parameters.

Data to Collect:

-

Quantitative:

-

Number of new shoots per explant

-

Average shoot length (cm)

-

Fresh weight of the culture (mg)

-

Dry weight of the culture (mg)

-

Number of roots (if applicable)

-

-

Qualitative:

-

Observations of culture health (e.g., color, vitrification)

-

Presence of chlorosis or necrosis

-

Callus formation and morphology

-

Data Presentation Tables

Table 1: General Concentration Ranges of Cobalt in Plant Tissue Culture

| Cobalt Source | Concentration Range (µM) | Concentration Range (mg/L of Co ion) | General Effect |

| CoCl₂·6H₂O / Co-EDTA | 0.1 - 1.0 µM | ~0.006 - 0.06 mg/L | Standard/Beneficial Range in many media[10][22] |

| CoCl₂·6H₂O / Co-EDTA | 1.0 - 50 µM | ~0.06 - 2.95 mg/L | Potentially stimulatory, species-dependent[12][13] |

| CoCl₂·6H₂O / Co-EDTA | > 50 - 100 µM | > 2.95 - 5.9 mg/L | Often inhibitory or toxic[12][13] |

Table 2: Example Layout for a Co-EDTA Dose-Response Experiment

| Treatment ID | Co-EDTA Conc. (µM) | No. of Replicates | Parameters to Measure |

| T0 | 0 (Control) | 15 | Shoot No., Shoot Length, Fresh Wt., Dry Wt., Health Score |

| T1 | 0.1 | 15 | Shoot No., Shoot Length, Fresh Wt., Dry Wt., Health Score |

| T2 | 1.0 | 15 | Shoot No., Shoot Length, Fresh Wt., Dry Wt., Health Score |

| T3 | 10 | 15 | Shoot No., Shoot Length, Fresh Wt., Dry Wt., Health Score |

| T4 | 25 | 15 | Shoot No., Shoot Length, Fresh Wt., Dry Wt., Health Score |

| T5 | 50 | 15 | Shoot No., Shoot Length, Fresh Wt., Dry Wt., Health Score |

| T6 | 100 | 15 | Shoot No., Shoot Length, Fresh Wt., Dry Wt., Health Score |

Experimental Design Visualization

Caption: Experimental design for optimizing Co-EDTA concentration.

References

-

Al-Obaidi, H. K. M. (2020). In Vitro Technique for Heavy Metal, Cobalt Tolerance in Aloe Vera Callus. Indian Journal of Forensic Medicine & Toxicology, 14(2), 1277-1283. [Link]

-

PhytoTechnology Laboratories. (n.d.). Tissue Culture Media-Composition. Retrieved from [Link]

-

OMEX Canada. (2023, November 27). Cobalt's Role In Plant Growth And Development. Retrieved from [Link]

- Rout, G. R., & Sahoo, S. (2020). Role of Cobalt in Plant Growth and Tolerance Against Different Environmental Stress. In Plant-Metal Interactions (pp. 305-326). Springer, Cham.

-

Ahemad, M., & Akeel, A. (2021). Role of Cobalt in Plants: Its Stress and Alleviation. In Heavy Metal Toxicity in Plants (pp. 1-20). ResearchGate. [Link]

-

Bonnart, R., Chen, K., & Volk, G. M. (n.d.). Plant Tissue Culture Media Preparation. Colorado State University Publishing. Retrieved from [Link]

-

Hu, Y., et al. (2021). Cobalt: An Essential Micronutrient for Plant Growth? Frontiers in Plant Science, 12, 768523. [Link]

- Rout, G. R., & Das, P. (2009). A Review on Importance of Cobalt in Crop Growth and Production. International Journal of Current Microbiology and Applied Sciences, 3(4), 1-10.

-

Central Potato Research Institute. (n.d.). Annexure-III Preparation Of Plant Tissue Culture Stock Solutions And Media. Retrieved from [Link]

-

Javed, S. B., & Anis, M. (2015). Cobalt induced augmentation of in vitro morphogenic potential in Erythrina variegata L.: a multipurpose tree legume. Plant Cell, Tissue and Organ Culture, 120(2), 539-551. [Link]

-

Sharma, P., & Sharma, S. (2020). Composition and Preparation of Plant Tissue Culture Medium. Gavin Publishers. [Link]

- Patel, H. D., et al. (2017). Identification of Suitable Cobalt Application Method and Optimum Level for Enhancing of Chickpea Yield. ARCC Journals, 38(4), 2350-2354.

- Anjum, N. A., et al. (2023). Cobalt Induced Toxicity and Tolerance in Plants: Insights from Omics Approaches. In Plant Omics and Crop Breeding for Biotic and Abiotic Stress Tolerance (pp. 1-20).

-

Sunaratiya, A., Sanskriti, & Bera, A. (2022). Cobalt: The Essential Nutrient for Plant Growth? AgriCos e-Newsletter, 3(4), 102. [Link]

-

Hu, Y., et al. (2021). Cobalt: An Essential Micronutrient for Plant Growth? [ResearchGate publication]. Retrieved from [Link]

-

Nicholas, D. J. D., & Thomas, W. D. E. (1954). Relative Toxicity of Manganese and Cobalt to the Tomato Plant. Annals of Botany, 18(1), 67-77. [Link]

-

PhytoTechnology Laboratories. (2017). E410 - EDTA, Disodium Salt Dihydrate Product Information Sheet. Retrieved from [Link]

-

Hu, Y., et al. (2021). Cobalt: An Essential Micronutrient for Plant Growth? PubMed. Retrieved from [Link]

- Rehman, Z. U., et al. (2023).

-

Moxba Innovations Crop Nutrition. (n.d.). Cobalt EDTA. Retrieved from [Link]

- Prażak, R. (2015). INFLUENCE OF COBALT CONCENTRATION ON THE GROWTH AND DEVELOPMENT OF Dendrobium kingianum BIDWILL ORCHID IN AN IN VITRO CULTURE. Journal of Elementology, 20(3).

- Singh, S. K., & Kumar, S. (2024). Optimization of Low-Cost Media for Plant Tissue Culture. Meddocs Publishers.

-

Sharebiology. (2019, August 28). Preparation of EDTA solution. Retrieved from [Link]

- Tan, B. C., & Chin, C. F. (2016). A Simple and Easy Method for Preparing Solid and Liquid Media for Plant Culture. BIO-PROTOCOL, 6(1).

-

HiMedia. (n.d.). Plant Tissue Culture. Retrieved from [Link]

- Pěnčík, A., et al. (2024). Plant Growth Regulation in Cell and Tissue Culture In Vitro. International Journal of Molecular Sciences, 25(2), 1234.

- Seger, J. (2025, July 29). A Guide to Plant Growth: A Deep Dive into Tissue Culture Media. Kisaco Research.

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Frontiers | Cobalt: An Essential Micronutrient for Plant Growth? [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijcmas.com [ijcmas.com]

- 6. phytotechlab.com [phytotechlab.com]

- 7. Cobalt EDTA | Moxba Innovations Crop Nutrition [moxba-innovations.com]

- 8. omexcanada.com [omexcanada.com]

- 9. Identification of Suitable Cobalt Application Method and Optimum Level for Enhancing of Chickpea Yield [arccjournals.com]

- 10. phytotechlab.com [phytotechlab.com]

- 11. Plant Tissue Culture Media Preparation – Training in Plant Genetic Resources: Cryopreservation of Clonal Propagules [colostate.pressbooks.pub]

- 12. medicopublication.com [medicopublication.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Cobalt: An Essential Micronutrient for Plant Growth? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. researchgate.net [researchgate.net]

- 19. tmmedia.in [tmmedia.in]

- 20. plantcelltechnology.com [plantcelltechnology.com]

- 21. researchgate.net [researchgate.net]

- 22. plantcelltechnology.com [plantcelltechnology.com]

Application Notes and Protocols for Cobalt Disodium EDTA in Hydroponic Nutrient Solutions

Introduction: The Role of Cobalt in Plant Nutrition

Cobalt (Co) is a beneficial micronutrient for some plants, playing a critical role in specific metabolic processes. While not universally classified as an essential element for all higher plants, its importance is most pronounced in leguminous species due to its integral role in nitrogen fixation by symbiotic bacteria.[1][2] Cobalt is a core component of cobalamin (Vitamin B12), a coenzyme essential for the nitrogenase enzyme complex in nitrogen-fixing microorganisms like Rhizobium.[1][2][3] This process is fundamental for converting atmospheric nitrogen into a plant-available form, thereby supporting robust growth and potentially reducing the need for nitrogen-based fertilizers.[1]

Beyond its involvement in nitrogen fixation, cobalt has been associated with the synthesis of auxins, which are hormones that regulate plant growth and development, including root and shoot elongation.[3] It may also enhance stress tolerance in plants, helping them to withstand adverse environmental conditions.[1] However, the concentration of cobalt in nutrient solutions is critical, as elevated levels can lead to toxicity, manifesting as chlorosis, stunted growth, and interference with the uptake of other essential nutrients like iron.[2][4]

Cobalt Disodium EDTA: A Chelated Solution for Hydroponics

To ensure a stable and readily available supply of cobalt to plants in a hydroponic system, it is often provided in a chelated form. Cobalt Disodium EDTA (Co-EDTA) is a highly stable, water-soluble metal chelate that protects the cobalt ion from precipitating out of the solution and enhances its bioavailability to plant roots.[5] The EDTA (ethylenediaminetetraacetic acid) molecule encapsulates the cobalt ion, preventing it from forming insoluble compounds with other components in the nutrient solution, particularly at varying pH levels.[5]

Chemical and Physical Properties of Cobalt Disodium EDTA

| Property | Value |

| Chemical Name | Cobalt Disodium Ethylenediaminetetraacetate |

| CAS Number | 15137-09-4[6] |

| Molecular Formula | C₁₀H₁₂CoN₂Na₂O₈[6] |

| Molecular Weight | 393.12 g/mol [6] |

| Appearance | Purple to dark red crystalline powder |

| Solubility in Water | Soluble[5][7] |

| Cobalt (Co) Content | Approximately 13.0% (can vary slightly by manufacturer)[5] |

Application Guidelines and Recommended Concentrations

The optimal concentration of cobalt in a hydroponic nutrient solution is species-dependent and is significantly lower for non-leguminous plants compared to legumes. It is crucial to maintain cobalt concentrations within a narrow beneficial range to avoid toxicity.

-

For Non-Leguminous Plants (e.g., Lettuce, Tomato, Cucumber): The available research suggests maintaining cobalt concentrations at sub-parts-per-million (ppm) levels . Studies on tomato have shown cobalt uptake at concentrations of 0.30 to 1.18 ppm without reported growth benefits.[6] Toxicity has been observed in lettuce at 11.79 ppm and in tomato at 23.57 ppm, leading to reduced biomass and signs of stress.[6] Therefore, for general enhancement of non-leguminous crops, a cautious approach with very low cobalt concentrations is advised. It is also important to note that many fertilizer salts contain cobalt as an impurity, which may provide sufficient levels for non-leguminous plants without direct supplementation.[8]

-

For Leguminous Plants (e.g., Beans, Peas in hydroponic systems): Due to the requirement of cobalt for nitrogen fixation, higher concentrations may be beneficial. Some studies have used concentrations around 8 to 12 ppm of cobalt .[9]

It is highly recommended for researchers to conduct a dose-response experiment to determine the optimal cobalt concentration for their specific plant species and growing conditions.

Protocols for Preparation of Cobalt Disodium EDTA Solutions

Safety Precautions

Before handling Cobalt Disodium EDTA, it is essential to review the Safety Data Sheet (SDS). Key safety precautions include:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[7]

-

Handling: Avoid breathing dust. Handle in a well-ventilated area.[7] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[7]

Protocol 1: Preparation of a 1000 ppm Cobalt (Co) Stock Solution

This protocol outlines the preparation of a concentrated stock solution that can be diluted to achieve the desired final concentration in the hydroponic nutrient solution.

Materials:

-

Cobalt Disodium EDTA (with a known cobalt percentage, e.g., 13% Co)

-

High-purity distilled or deionized water

-

Calibrated analytical balance

-

1-liter volumetric flask

-

Magnetic stirrer and stir bar

-

Appropriate PPE

Procedure:

-

Calculate the required mass of Co-EDTA: To prepare a 1000 ppm (mg/L) cobalt stock solution, you need 1000 mg of elemental cobalt per liter. Use the following formula to calculate the mass of Co-EDTA powder needed:

Mass of Co-EDTA (g) = (Desired Co concentration in mg/L) / (Percentage of Co in Co-EDTA / 100) / 1000

For a 13% Co content: Mass of Co-EDTA (g) = (1000 mg/L) / (0.13) / 1000 = 7.69 g

-

Dissolving the Co-EDTA: a. Add approximately 800 mL of distilled or deionized water to the 1-liter volumetric flask. b. Place the stir bar in the flask and put it on the magnetic stirrer. c. Carefully weigh out 7.69 g of Cobalt Disodium EDTA powder and add it to the water in the volumetric flask. d. Stir the solution until the powder is completely dissolved. The solution will have a distinct purple to dark red color.

-

Final Volume Adjustment: a. Once the Co-EDTA is fully dissolved, remove the flask from the stirrer. b. Carefully add distilled or deionized water to bring the total volume up to the 1-liter mark on the volumetric flask. c. Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Storage: a. Transfer the stock solution to a clearly labeled, opaque, and tightly sealed storage bottle. b. Store in a cool, dark place.

Protocol 2: Dosing the Final Hydroponic Nutrient Solution

This protocol describes how to use the 1000 ppm Co stock solution to achieve a desired final concentration in your hydroponic reservoir.

Calculation:

Use the following formula to determine the volume of stock solution needed:

Volume of Stock Solution (mL) = (Desired final Co concentration in ppm) x (Total volume of nutrient solution in L)

Example: To achieve a final concentration of 0.5 ppm Co in a 100-liter hydroponic reservoir:

Volume of Stock Solution (mL) = (0.5 ppm) x (100 L) = 50 mL

Procedure:

-

Prepare your base hydroponic nutrient solution (macronutrients and other micronutrients) in the reservoir.

-

Measure out the calculated volume of the 1000 ppm Co stock solution (50 mL in the example above).

-

Add the Co stock solution to the reservoir while the nutrient solution is being agitated or circulated to ensure even distribution.

-

Check and adjust the pH of the final nutrient solution to the optimal range for your crop (typically between 5.5 and 6.5).

Experimental Design: Cobalt Dose-Response Study

To determine the optimal cobalt concentration for a specific plant species, a dose-response experiment is recommended.

Workflow for a Cobalt Dose-Response Experiment

Protocol 3: Hydroponic Dose-Response Experiment

Objective: To determine the effect of different concentrations of Cobalt Disodium EDTA on the growth, nutrient uptake, and potential toxicity in a specific plant species.

Experimental Treatments:

A minimum of five cobalt concentrations plus a control are recommended. For a non-leguminous plant like lettuce, the following concentrations could be tested:

-

Control: 0 ppm Co

-

Treatment 1: 0.05 ppm Co

-

Treatment 2: 0.1 ppm Co

-

Treatment 3: 0.5 ppm Co

-

Treatment 4: 1.0 ppm Co

-

Treatment 5: 5.0 ppm Co

Procedure:

-

Plant Culture: Germinate seeds and grow seedlings in a standard, complete hydroponic nutrient solution without added cobalt until they have developed a healthy root system and several true leaves.

-

Treatment Application: a. Prepare separate hydroponic systems for each treatment group, with at least 3-4 replicates per treatment. b. Prepare the base nutrient solution for each system. c. Add the calculated amount of Co-EDTA stock solution to each system to achieve the desired final cobalt concentrations. d. Transfer the acclimated seedlings to the treatment solutions.

-

Monitoring and Data Collection: a. Maintain the hydroponic systems by monitoring and adjusting the pH and electrical conductivity (EC) of the nutrient solutions regularly. b. Over a period of several weeks, record growth parameters such as plant height, leaf number, and leaf area. c. Visually inspect plants for any signs of nutrient deficiency or toxicity (e.g., chlorosis, necrosis, stunted growth).

-

Harvest and Analysis: a. At the end of the experimental period, harvest the plants, separating them into roots and shoots. b. Measure the fresh weight of the roots and shoots. c. Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine the dry weight. d. A subsample of the dried plant tissue can be sent for elemental analysis to determine the concentration of cobalt and other nutrients.

Analytical Methods for Cobalt Determination

Accurate monitoring of cobalt concentrations in nutrient solutions and plant tissues is crucial for research and maintaining optimal growing conditions.

Analysis of Nutrient Solutions:

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method for determining the concentration of cobalt in aqueous solutions.[10] Samples of the hydroponic nutrient solution can be collected and diluted with 2% nitric acid before analysis.[11]

-

Atomic Absorption Spectrometry (AAS): AAS is another common technique for quantifying cobalt concentrations in liquid samples.[12]

Analysis of Plant Tissues:

-

Sample Preparation: The dried plant tissue is ground into a fine powder.

-

Digestion: A strong acid digestion, often using nitric acid and perchloric acid with microwave assistance, is required to break down the organic matter and bring the cobalt into solution.

-

Analysis: The resulting solution is then analyzed for cobalt concentration using ICP-MS or AAS.

Chelate Stability and Solution Management

The stability of the Co-EDTA complex is influenced by the pH of the hydroponic solution. EDTA chelates are generally more stable in neutral to mildly acidic conditions.[4] In highly acidic conditions (pH < 4), protonation of the EDTA molecule can weaken the chelate bond. In highly alkaline conditions (pH > 8), metal ions can precipitate as hydroxides, also disrupting the chelate.

Recommendation: Maintain the pH of the hydroponic nutrient solution within the optimal range of 5.5 to 6.5 to ensure the stability of the Co-EDTA complex and the availability of cobalt and other nutrients to the plants.

Mechanism of Cobalt Uptake from Co-EDTA

The mechanism of cobalt uptake by plants from a chelated source is complex. It is believed that plants can absorb the intact metal-chelate complex or that the metal ion can be released from the chelate at the root surface before being taken up by transporters, such as those for iron (e.g., IRT1).[5] The presence of EDTA has been shown to increase the translocation of cobalt from the roots to the shoots.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. projects.sare.org [projects.sare.org]

- 3. s27415.pcdn.co [s27415.pcdn.co]

- 4. lotioncrafter.com [lotioncrafter.com]

- 5. High Purity Cobalt EDTA - 99% Powder for Agriculture [edta-chelate.com]

- 6. Ethylenediaminetetraacetic Acid Disodium Cobalt Salt | CAS 15137-09-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. chembk.com [chembk.com]

- 8. extension.psu.edu [extension.psu.edu]

- 9. wwwn.cdc.gov [wwwn.cdc.gov]

- 10. Solution ICP-MS Sample Preparation Guidelines | Quadrupole ICP-MS Lab | Jackson School of Geosciences | The University of Texas at Austin [jsg.utexas.edu]

- 11. nemi.gov [nemi.gov]

- 12. wellyoutech.com [wellyoutech.com]

synthesis procedure for C10H14CoN2Na2O8 from cobalt carbonate

Application Note & Protocol

Topic: High-Yield Synthesis of Disodium Cobalt(II) Ethylenediaminetetraacetate (C₁₀H₁₄CoN₂Na₂O₈) from Cobalt(II) Carbonate

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the synthesis of Disodium Cobalt(II) Ethylenediaminetetraacetate, Na₂[Co(EDTA)], a versatile coordination compound with applications in analytical chemistry, biomedical research, and as a metal ion scavenger. The protocol details a robust and efficient method starting from the readily available and insoluble precursor, cobalt(II) carbonate. The narrative emphasizes the chemical principles governing the reaction, detailed safety protocols based on current EHS standards, a step-by-step experimental procedure, and methods for product characterization. This guide is designed to provide both the practical steps for synthesis and the theoretical understanding necessary for procedural modifications and troubleshooting.

Scientific Principles and Rationale

The synthesis of Na₂[Co(EDTA)] from cobalt(II) carbonate (CoCO₃) is fundamentally a chelation reaction driven by the principles of acid-base chemistry and coordination complex stability.

-

Acid-Base Reaction: Cobalt(II) carbonate is a basic salt, practically insoluble in water. The chelating agent, ethylenediaminetetraacetic acid (EDTA), is typically used in its more soluble disodium salt form (Na₂H₂EDTA·2H₂O). In solution, the H₂EDTA²⁻ anion can act as a weak acid. The reaction between the carbonate base and the acidic protons of EDTA facilitates the breakdown of the CoCO₃ lattice.

-

Chelation and Complex Stability: The driving force of the reaction is the formation of the highly stable hexadentate [Co(EDTA)]²⁻ complex. The EDTA ligand envelops the central cobalt(II) ion, coordinating through its two nitrogen atoms and four carboxylate oxygen atoms.[1] This chelate effect results in a thermodynamically very stable product.

-

Reaction Stoichiometry: The overall balanced chemical equation is: CoCO₃ (s) + Na₂H₂EDTA (aq) → Na₂[Co(EDTA)] (aq) + H₂O (l) + CO₂ (g)

The reaction proceeds with the evolution of carbon dioxide gas, which serves as a visual indicator of the reaction's progress. Applying gentle heat accelerates the decomposition of carbonic acid (formed in situ) and drives the reaction to completion by expelling the CO₂ gas.

Safety and Hazard Management

Proper safety precautions are mandatory when handling the reagents involved in this synthesis. The following protocols are based on established safety data sheets (SDS).

-

Cobalt(II) Carbonate (CoCO₃):

-

Hazards: Harmful if swallowed[2][3][4]. It is a skin and respiratory sensitizer, which may cause allergic reactions[4][5][6]. It is also suspected of causing genetic defects, may cause cancer by inhalation, and may damage fertility or the unborn child[4][6]. Cobalt carbonate is very toxic to aquatic life with long-lasting effects[4][6].

-

Handling: Always handle cobalt(II) carbonate inside a certified chemical fume hood to avoid inhalation of the fine powder[2]. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles[3][6]. Avoid creating dust[4].

-

-

Disodium EDTA (Na₂H₂EDTA·2H₂O):

-

Sodium Hydroxide (NaOH):

-

Hazards: Used for pH adjustment, NaOH is highly corrosive and can cause severe skin burns and eye damage.

-

Handling: Handle with extreme care, wearing chemical-resistant gloves and safety goggles.

-

Waste Disposal: All cobalt-containing waste must be collected in a designated hazardous waste container and disposed of according to institutional and local environmental regulations. Do not discharge into drains or the environment[4][6].

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | M.W. ( g/mol ) | Grade |

| Cobalt(II) Carbonate | CoCO₃ | 118.94 | ACS Reagent |

| Disodium EDTA, Dihydrate | C₁₀H₁₄N₂Na₂O₈·2H₂O | 372.24 | ACS Reagent |

| Sodium Hydroxide | NaOH | 40.00 | ACS Reagent |

| Ethanol (95%) | C₂H₅OH | 46.07 | Reagent Grade |

| Deionized Water | H₂O | 18.02 | >18 MΩ·cm |

Equipment

-

250 mL Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser (Allihn or Graham)

-

Digital pH meter, calibrated

-

250 mL Beakers and 100 mL graduated cylinder

-

Buchner funnel and filter flask assembly

-

Whatman No. 1 filter paper (or equivalent)

-

Spatulas and weighing paper

-

Oven or vacuum desiccator for drying

Detailed Synthesis Protocol

This protocol is designed for the synthesis of approximately 10g of the target compound.

Part 1: Preparation of the EDTA Solution

-

Place 150 mL of deionized water into a 250 mL beaker equipped with a magnetic stir bar.

-

Add 10.5 g (0.028 mol) of disodium EDTA dihydrate to the water. The EDTA will not fully dissolve at this stage.[12][13]

-

Begin stirring the suspension. Slowly add small pellets of sodium hydroxide (NaOH) to the beaker while monitoring the pH with a calibrated meter.

-

Continue adding NaOH until the EDTA completely dissolves and the pH of the solution is stable at approximately 8.0. This process requires patience as the dissolution occurs as the pH approaches this value.[12][13]

Part 2: Reaction with Cobalt Carbonate

-

Assemble the 250 mL three-neck round-bottom flask with a condenser and a magnetic stir bar. Place it on the heating mantle.

-

Transfer the prepared pH 8.0 EDTA solution into the reaction flask.

-

Begin moderate stirring. Slowly and portion-wise, add 3.0 g (0.025 mol) of cobalt(II) carbonate powder to the EDTA solution. Note: Add the powder slowly to control the rate of effervescence (CO₂ gas evolution).

-

Once all the cobalt carbonate has been added, the mixture will be a pale pink slurry.

-

Set the heating mantle to gently heat the reaction mixture to 70-80°C. Maintain this temperature for approximately 2 hours.

-

Monitor the reaction. The reaction is complete when all the pink solid has dissolved, the effervescence has ceased, and the solution turns into a clear, deep violet or purple color.[14]

Part 3: Isolation and Purification of Na₂[Co(EDTA)]

-

Turn off the heat and allow the reaction mixture to cool to room temperature.

-

Perform a gravity filtration using Whatman No. 1 filter paper to remove any unreacted starting material or insoluble impurities. Collect the clear violet filtrate.

-

Transfer the filtrate to a clean beaker and reduce its volume to approximately 50 mL by gentle heating on a hotplate in the fume hood. Avoid boiling to dryness.

-

Allow the concentrated solution to cool.

-

Slowly add 100 mL of 95% ethanol to the concentrated solution while stirring. The product, being less soluble in ethanol, will precipitate out as a crystalline solid.

-

Allow the mixture to stand for 30 minutes in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid twice with 20 mL portions of 95% ethanol to remove any residual water-soluble impurities.

-

Dry the final product in an oven at 60°C for 4-6 hours or in a vacuum desiccator overnight. The final product should be a fine, purple crystalline powder.

-

Weigh the dried product and calculate the percentage yield.

Characterization and Validation

To ensure the identity and purity of the synthesized C₁₀H₁₄CoN₂Na₂O₈, the following characterization methods are recommended:

-

Appearance: The final product should be a purple to dark red crystalline powder.[14]

-

Solubility: The compound should be soluble in water and largely insoluble in ethanol.

-

UV-Visible Spectroscopy: Prepare a dilute aqueous solution of the product. The [Co(EDTA)]²⁻ complex exhibits a characteristic absorption spectrum in the visible range which can be compared against literature values or a commercial standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Acquire an FTIR spectrum of the solid product. Key vibrational bands to observe include the coordinated carboxylate stretches (asymmetric and symmetric), which will be shifted compared to the free EDTA ligand.

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the amount of lattice or coordinated water molecules in the final product, confirming its hydration state.[15]

Experimental Workflow Diagram

Caption: Workflow for the synthesis and validation of Na₂[Co(EDTA)].

References

- Cobalt Carbonate Safety Data Sheet. (n.d.). Laguna Clay.

- Cobalt(II) carbonate - SAFETY DATA SHEET. (2025, September 7). Fisher Scientific.

- Cobalt Carbonate SDS (Safety Data Sheet). (2014, March 25). Flinn Scientific.

- Safety Data Sheet: Cobalt(II) carbonate. (n.d.). Carl ROTH.

- Ethylenediaminetetraacetic acid (EDTA) Safety Data Sheet. (2024, August 19). Alpha Resources.

- SAFETY DATA SHEET Cobalt Carbonate. (n.d.). Aardvark Clay.

- EDTA - Safety Data Sheet. (2021, March 4). Vista Apex.

- Safety Data Sheet 10X EDTA (OSHA). (2022, December 2). Diagnostic BioSystems.

- Safety Data Sheet: Ethylenediamine tetraacetic acid. (n.d.). Carl ROTH.

- Safety Data Sheet: EDTA. (n.d.). Carl ROTH.

- Eberhardt, M. K., Santos, C., & Soto, M. A. (1993). Formation of hydroxyl radicals and Co3+ in the reaction of Co(2+)-EDTA with hydrogen peroxide. Catalytic effect of Fe3+. Biochimica et Biophysica Acta (BBA) - General Subjects, 1157(1), 102–106.

- Determination of Cobalt by Titration with EDTA. (n.d.). University of Massachusetts.

- Experiment 8 Chelatometric Analysis of the Complex for Cobalt Using EDTA. (n.d.). University of Missouri-St. Louis.

- Schreiber, J. Jr, & McCann, M. P. (1979). Synthesis and use of radio cobaltic EDTA as an extracellular marker in rabbit heart. Basic Research in Cardiology, 74(5), 525-531.

- Preparation of EDTA solution. (2019, August 28). Sharebiology.

- Ethylenediaminetetraacetic Acid Disodium Cobalt Salt. (n.d.). Tokyo Chemical Industry.

- Helmenstine, A. M. (2020, July 6). How to Make EDTA Solution. Science Notes.

- Supplementary Method 15 - Preparation of 0.2M EDTA pH 8.0. (n.d.). University of Exeter.

- Kheriou, S., Kaddour, S., & Djelal, H. (2020). Functionalization and Structural Characterization of a Novel Nacrite-LiCl Nanohybrid Material. Journal of Minerals and Materials Characterization and Engineering, 8, 425-436.

Sources

- 1. web.williams.edu [web.williams.edu]

- 2. Cobalt Carbonate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. carlroth.com [carlroth.com]

- 4. aardvarkclay.com [aardvarkclay.com]

- 5. mhcc-or.safecollegessds.com [mhcc-or.safecollegessds.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. dbiosys.com [dbiosys.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. alpharesources.com [alpharesources.com]

- 11. vistaapex.com [vistaapex.com]

- 12. sciencenotes.org [sciencenotes.org]

- 13. crick.ac.uk [crick.ac.uk]

- 14. Ethylenediaminetetraacetic Acid Disodium Cobalt Salt | 15137-09-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. Functionalization and Structural Characterization of a Novel Nacrite-LiCl Nanohybrid Material [scirp.org]

C10H14CoN2Na2O8 dosage rates for microbial fermentation processes

Executive Summary

This guide details the precision dosing and handling of Disodium Cobalt EDTA (C₁₀H₁₄CoN₂Na₂O₈) for microbial fermentation. Unlike inorganic salts (e.g., Cobalt Chloride), this chelated complex prevents metal precipitation in high-phosphate media, ensuring consistent bioavailability. This protocol is critical for processes dependent on cobalamin (Vitamin B12) synthesis, nitrile hydratase (NHase) production, and methanogenesis.

Technical Background: The Chelation Advantage

In standard fermentation media, free Cobalt ions (Co²⁺) react rapidly with phosphate anions (

Disodium Cobalt EDTA solves this by sequestering the Co²⁺ ion within a hexadentate ligand cage.

-

Stability: The complex (log K ≈ 16.[1]3) is stable enough to prevent phosphate precipitation but allows specific microbial uptake systems (e.g., ABC transporters) to access the metal when necessary.

-

Reduced Toxicity: By buffering the concentration of free Co²⁺, the chelate mitigates the heavy metal toxicity often seen with pulse-feeding inorganic salts.

Mechanism of Action Diagram

The following diagram illustrates the bioavailability pathways of Chelated vs. Inorganic Cobalt in a phosphate-rich environment.

Figure 1: Comparative bioavailability. Inorganic cobalt is lost to precipitation, while C₁₀H₁₄CoN₂Na₂O₈ remains soluble and available for transport.

Dosage Guidelines

Dosage must be calculated based on the Molar Equivalent of Cobalt , not just the mass of the salt.

-

Molecular Weight C₁₀H₁₄CoN₂Na₂O₈: ~395.1 g/mol (Anhydrous basis).

-

Cobalt Content: ~14.9% by weight.

Target Concentrations by Application

Use the table below to select the starting concentration. Note that chelated cobalt is 100% bioavailable, so you may require less total salt than if using CoCl₂ (where ~50% might precipitate).

| Application | Target Organism | Role of Cobalt | Recommended Range (Co²⁺) | C₁₀H₁₄CoN₂Na₂O₈ Dosage |

| Vitamin B12 Production | Propionibacterium shermanii | Central ion in Corrin ring | 5.0 – 20.0 mg/L | 33.5 – 134.0 mg/L |

| Nitrile Hydratase (NHase) | Rhodococcus rhodochrous | Catalytic center of enzyme | 2.5 – 10.0 mg/L | 16.8 – 67.0 mg/L |

| General Trace Element | E. coli, S. cerevisiae | Non-specific cofactor | 0.1 – 0.5 mg/L | 0.67 – 3.35 mg/L |

| Methanogenesis | Methanosarcina spp. | Cofactor for methyltransferase | 0.5 – 2.0 mg/L | 3.35 – 13.4 mg/L |

Critical Note: For Propionibacterium, high levels (>100 mg/L salt) can be toxic. Always initiate at the lower bound and feed-batch the remainder if needed.

Experimental Protocol: The Chelate Titration Assay

Objective: Determine the optimal C₁₀H₁₄CoN₂Na₂O₈ concentration that maximizes product yield without inhibiting growth (toxicity).

Materials

-

Stock Solution (1000x): Dissolve 3.35 g of C₁₀H₁₄CoN₂Na₂O₈ in 100 mL deionized water. (Concentration = 33.5 g/L salt ≈ 5 g/L Co²⁺). Filter sterilize (0.22 µm). Do not autoclave (heat may degrade the chelate over time).

-

Basal Media: Defined media with high phosphate (e.g., M9 salts or equivalent industrial base), lacking trace metals.

-

Inoculum: Mid-log phase culture washed 2x in saline to remove carryover metals.

Workflow Diagram

Figure 2: Optimization workflow for determining strain-specific dosage.

Step-by-Step Procedure

-

Media Preparation: Prepare 4 flasks with basal media.

-

Dosing: Add the 1000x Stock solution to achieve the gradients:

-

Flask A: 0 µL (Negative Control - validates Cobalt dependency).

-

Flask B: 0.5 mL/L (Low).

-

Flask C: 1.0 mL/L (Medium).

-

Flask D: 2.0 mL/L (High).

-

-

Inoculation: Inoculate all flasks at OD₆₀₀ = 0.1.

-

Incubation: Incubate according to strain requirements (e.g., 30°C for Rhodococcus).

-

Sampling:

-

T=0 to T=End: Measure OD₆₀₀ every 4-6 hours.

-

Endpoint: Centrifuge supernatant. Measure product titer (HPLC for B12/Amides).

-

-

Analysis:

-

Success Metric: Identify the flask with the highest Specific Productivity (

). -

Toxicity Check: If Flask D shows lower OD₆₀₀ than Flask C, toxicity is occurring.

-

Troubleshooting & FAQs

Q: Can I autoclave C₁₀H₁₄CoN₂Na₂O₈ with the media?

-

A: It is chemically stable, but in the presence of reducing sugars (glucose) and high heat, Maillard reactions or chelate degradation can occur. Best Practice: Filter sterilize and add aseptically post-autoclave.

Q: My culture turned pink. Is this normal?

-

A: Yes. Cobalt complexes are naturally pink/red. A strong pink color in the supernatant indicates excess Cobalt that was not taken up by the cells. If the cell pellet is pink and the supernatant is clear, uptake efficiency is high.

Q: How do I switch from CoCl₂ to Co-EDTA?

-

A: Use a 0.6 : 1 mass ratio as a starting point. (e.g., if you used 10 mg/L CoCl₂, start with 6 mg/L Co-EDTA). Because Co-EDTA does not precipitate, you need less total mass to achieve the same dissolved ion concentration.

References

-

Kobayashi, M., & Shimizu, S. (1998). Metalloenzyme Nitrile Hydratase: Structure, Regulation, and Application to Biotechnology. Nature Biotechnology. Link

-

Martens, J. H., et al. (2002).[2] Microbial production of vitamin B12. Applied Microbiology and Biotechnology. Link

-

Satroutdinov, A. D., et al. (2000). Degradation of Metal-EDTA Complexes by Resting Cells of the Bacterial Strain DSM 9103. Environmental Science & Technology. Link

-

Tiffany, M. E., et al. (2003). Comparison of growth performance and tissue cobalt concentrations in beef cattle fed inorganic and organic cobalt sources. Journal of Animal Science. Link

-

Fermoso, F. G., et al. (2009). Cobalt and nickel requirements for methanogenic archaea in anaerobic granular sludge. Bioresource Technology. Link

Sources

Application Note: Preparation and Use of C10H14CoN2Na2O8 for Chemical Induction of Hypoxia-Mimetic States in Cell Culture

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper handling and application of C10H14CoN2Na2O8, chemically identified as Ethylenediaminetetraacetic acid disodium cobalt(II) salt hydrate (Co(II)-EDTA). This compound serves as a potent and reliable chemical agent for mimicking hypoxic conditions in vitro. The central mechanism involves the cobalt(II) ion (Co²⁺), which stabilizes the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a master transcriptional regulator of the cellular response to low oxygen.[1][2] This document details the scientific rationale for using a chelated form of cobalt, provides validated, step-by-step protocols for stock solution preparation and application in cell culture, and outlines essential quality control assays to verify the induction of a hypoxia-mimetic state and assess potential cytotoxicity.

Introduction: The Rationale for Using a Chelated Cobalt Reagent

Cellular responses to hypoxia are fundamental to various physiological and pathological processes, including angiogenesis, cancer progression, and inflammation.[3] A key event in this response is the stabilization of HIF-1α.[3] Under normoxic conditions, HIF-1α is hydroxylated by iron-dependent prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and rapid proteasomal degradation.[4][5] In low oxygen, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate a cascade of hypoxia-responsive genes.[3][5]

Cobalt(II) ions (Co²⁺) are widely used to chemically mimic hypoxia because they can substitute for the iron(II) cofactor in the active site of PHDs, thereby inhibiting their function and stabilizing HIF-1α even under normoxic conditions.[2][4][6] While simple salts like cobalt(II) chloride (CoCl₂) are effective, the use of a chelated form such as Co(II)-EDTA offers distinct advantages:

-

Controlled Bioavailability: EDTA (Ethylenediaminetetraacetic acid) is a chelating agent that forms a stable complex with the Co²⁺ ion. This complex modulates the delivery of cobalt to the cells, potentially reducing acute, non-specific cytotoxicity associated with high concentrations of free metal ions.[1]

-

Enhanced Stability in Media: Cell culture media are complex solutions containing components like phosphates and carbonates that can precipitate free divalent cations. The Co(II)-EDTA complex is highly water-soluble and stable, preventing precipitation and ensuring a consistent, bioavailable concentration of the active agent in the culture medium.[7]

-

Mitigation of Cation Scavenging: Free EDTA can chelate essential divalent cations like Ca²⁺ and Mg²⁺ from the media, disrupting cell adhesion and signaling.[8][9][10] Using the pre-formed Co(II)-EDTA complex ensures the chelator is already occupied, minimizing its impact on other essential media components.

Physicochemical Properties and Handling

Proper identification and handling of the reagent are critical for experimental reproducibility.

| Property | Value | Source |

| Chemical Name | Ethylenediaminetetraacetic acid disodium cobalt(II) salt hydrate | [11][12] |

| Synonyms | Cobalt(II) EDTA, Disodium; Cobalt Disodium EDTA | [11] |

| CAS Number | 15137-09-4 (Anhydrous) | [11] |

| Molecular Formula | C₁₀H₁₂CoN₂Na₂O₈ (Anhydrous) | [11] |

| Molecular Weight | 393.12 g/mol (Anhydrous) | [11] |

| Appearance | Pink to reddish-purple crystalline powder | - |

| Solubility | Soluble in water | [7] |

Safety Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct skin contact. Consult the Safety Data Sheet (SDS) for detailed hazard information.[13]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Concentrated Stock Solution

This protocol details the preparation of a sterile, highly concentrated stock solution that can be stored and diluted for various experiments.

Materials:

-

C10H14CoN2Na2O8 powder (e.g., CAS 15137-09-4)

-

Cell culture-grade water (e.g., WFI, Milli-Q)

-

Sterile 50 mL conical tube

-

0.22 µm sterile syringe filter (PVDF or PES membrane recommended)

-

Sterile syringe (10-20 mL)

-

Sterile, light-protected storage tubes (e.g., amber cryovials)

Methodology:

-

Calculation: To prepare 10 mL of a 100 mM stock solution, weigh out 39.31 mg of anhydrous C10H14CoN2Na2O8. (Note: Adjust weight based on the hydration state specified by the manufacturer on the certificate of analysis).

-

Dissolution: Aseptically transfer the weighed powder into the 50 mL conical tube. Add approximately 9 mL of cell culture-grade water. Vortex vigorously until the powder is completely dissolved, resulting in a clear, pink/purple solution.

-

Volume Adjustment: Adjust the final volume to exactly 10 mL with cell culture-grade water.

-

Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and carefully filter the solution into a new sterile conical tube.

-

Causality Note: Sterile filtration is the mandatory method for sterilization. Autoclaving is not recommended as high temperatures can cause degradation of the metal-chelate complex, altering its chemical properties and biological activity.[14][15] Filtration removes potential microbial contaminants without compromising the reagent's integrity.

-

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in light-protected tubes. Store at -20°C for long-term stability (up to 12 months). Avoid repeated freeze-thaw cycles.

Protocol 2: Induction of Hypoxia-Mimetic State in Cell Culture

This protocol describes the application of the Co(II)-EDTA stock solution to cultured cells.

Workflow Diagram

Caption: Experimental workflow from reagent preparation to cellular validation.

Methodology:

-

Cell Seeding: Plate cells at a density that will ensure they are in a sub-confluent (70-80%) logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 18-24 hours.

-